2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-methylethanamine
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-methylethanamine is a complex organic compound with a molecular formula of C15H19NO3. This compound is notable for its unique structure, which includes both a dimethoxyphenyl group and a furan ring. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-methylethanamine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and furan-2-carbaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 3,4-dimethoxybenzaldehyde and furan-2-carbaldehyde.
Reduction: The intermediate is then subjected to reduction, typically using a reducing agent like sodium borohydride, to form the corresponding alcohol.
Amination: The final step involves the amination of the alcohol with methylamine under acidic conditions to yield the target compound.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-methylethanamine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Alkylated derivatives
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-methylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-methylethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with various enzymes and receptors, including those involved in neurotransmission and cell signaling.
Pathways: It affects several biochemical pathways, including those related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-ethylamine: Lacks the furan ring, making it less complex.
N-(Furan-2-ylmethyl)-N-methylethanamine: Lacks the dimethoxyphenyl group, resulting in different chemical properties.
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-methylethanamine is unique due to its combination of a dimethoxyphenyl group and a furan ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17(12-14-5-4-10-20-14)9-8-13-6-7-15(18-2)16(11-13)19-3/h4-7,10-11H,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQWPOPMBBYRSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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